molecular formula C8H6F3NO3 B067092 [3-Nitro-5-(trifluoromethyl)phenyl]methanol CAS No. 180146-66-1

[3-Nitro-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B067092
CAS No.: 180146-66-1
M. Wt: 221.13 g/mol
InChI Key: WSIIHVBSVSJXMQ-UHFFFAOYSA-N
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Description

[3-Nitro-5-(trifluoromethyl)phenyl]methanol is a high-value aromatic building block specifically designed for advanced chemical synthesis and materials science research. This bifunctional compound features two highly impactful moieties: an electron-withdrawing nitro group and a strongly hydrophobic, metabolically stable trifluoromethyl group, both positioned meta to the reactive hydroxymethyl group. This unique electronic and steric profile makes it an exceptional intermediate for constructing complex molecular architectures, particularly in medicinal chemistry for the development of novel pharmaceutical candidates and agrochemicals. Researchers utilize this compound as a precursor for amide or ester formation, or as a handle for Suzuki-Miyaura and other cross-coupling reactions after halogenation of the benzylic alcohol. The presence of the trifluoromethyl group is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and bioavailability, while the nitro group serves as a versatile synthetic handle for reduction to an aniline, facilitating further functionalization into diverse heterocycles and aniline-derived products. This reagent is essential for probing structure-activity relationships (SAR), developing PET radioligands, and creating advanced materials with tailored electronic properties. It is supplied for laboratory research applications only.

Properties

IUPAC Name

[3-nitro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIHVBSVSJXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Formation

The synthesis begins with 5-(trifluoromethyl)bromobenzene, which undergoes a Grignard reaction with magnesium in anhydrous tetrahydrofuran (THF) at -70°C to form the organomagnesium intermediate. This intermediate is then reacted with N,N-dimethylformamide (DMF) to yield 5-(trifluoromethyl)benzaldehyde.

Reaction Conditions :

  • Temperature: -70°C to 50°C

  • Solvent: THF

  • Acylation Agent: DMF (1.2 equiv)

  • Yield: ~70% (crude)

Nitration of Benzaldehyde

Nitration of 5-(trifluoromethyl)benzaldehyde is challenging due to the aldehyde’s susceptibility to oxidation. A mixed acid system (HNO3/H2SO4) at 0°C selectively introduces the nitro group at position 3, guided by the meta-directing trifluoromethyl group.

Challenges :

  • Competitive oxidation of -CHO to -COOH necessitates strict temperature control.

  • Regioselectivity: Para-nitration byproducts (~15%) occur due to the aldehyde’s weak ortho/para-directing effects.

Yield : 58–65% after purification.

Reduction to Alcohol

The resulting 3-nitro-5-(trifluoromethyl)benzaldehyde is reduced using sodium borohydride (NaBH4) in methanol at 0°C.

Reaction Conditions :

  • Reducing Agent: NaBH4 (2.0 equiv)

  • Solvent: Methanol

  • Temperature: 0°C → 25°C

  • Yield: 85–90%

Limitation : Grignard steps are incompatible with nitro groups, necessitating post-aldehyde nitration.

Method 2: Aldehyde Protection-Nitration-Deprotection-Reduction

Acetal Protection

To prevent aldehyde oxidation during nitration, 5-(trifluoromethyl)benzaldehyde is protected as its ethylene glycol acetal. This involves refluxing with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene.

Yield : >95%.

Nitration of Protected Aldehyde

The acetal undergoes nitration using fuming HNO3 in H2SO4 at -10°C. The trifluoromethyl group directs nitration to position 3, while the acetal’s electron-donating effects minimize side reactions.

Yield : 72% (3-nitro derivative).

Deprotection and Reduction

The acetal is hydrolyzed with aqueous HCl in THF, regenerating the aldehyde, which is then reduced with NaBH4 as in Method 1.

Overall Yield : 62% (four steps).

Method 3: Direct Reduction of Nitro-Substituted Benzaldehyde

Synthesis of 3-Nitro-5-(trifluoromethyl)benzaldehyde

This route employs a Suzuki-Miyaura coupling between 3-nitro-5-bromophenyl trifluoromethylboronate and formylbenzene derivatives. However, the instability of formylboronic acids limits practicality.

Alternative Approach : Vilsmeier-Haack formylation of 3-nitro-5-(trifluoromethyl)toluene using POCl3 and DMF, though yields are low (<30%) due to deactivation.

Reduction to Alcohol

NaBH4 reduction proceeds smoothly (90% yield), but the aldehyde’s poor accessibility makes this method less viable.

Comparative Analysis of Synthetic Methods

MethodKey StepsAdvantagesDisadvantagesYield (%)
1Grignard → Nitration → ReductionHigh aldehyde yieldNitration regioselectivity issues58–65
2Protection → Nitration → ReductionAvoids aldehyde oxidationMulti-step, time-consuming62
3Direct aldehyde reductionSimple final stepLow aldehyde availability<30

Mechanistic Insights and Reaction Optimization

Nitration Regioselectivity

The trifluoromethyl group’s strong meta-directing effect dominates over the aldehyde’s weak ortho/para direction, ensuring >80% nitration at position 3. Computational studies confirm the -CF3 group’s electron-withdrawing nature increases the activation energy for para-nitration by 12 kcal/mol.

Reductive Stability

NaBH4 selectively reduces aldehydes without affecting nitro groups, whereas LiAlH4 reduces -NO2 to -NH2, necessitating careful reagent choice.

Solvent Effects

Polar aprotic solvents (e.g., THF) improve Grignard stability, while methanol enhances NaBH4 reactivity by protonating intermediates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: PBr3, SOCl2, NaOH

Major Products Formed:

    Oxidation: 3-Nitro-5-(trifluoromethyl)benzaldehyde, 3-Nitro-5-(trifluoromethyl)benzoic acid

    Reduction: 3-Amino-5-(trifluoromethyl)phenylmethanol

    Substitution: 3-Nitro-5-(trifluoromethyl)benzyl bromide, 3-Nitro-5-(trifluoromethyl)benzyl chloride

Scientific Research Applications

Pharmaceutical Applications

1.1 Building Block for Drug Synthesis

[3-Nitro-5-(trifluoromethyl)phenyl]methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drugs, making it an attractive building block in medicinal chemistry. For instance, derivatives of this compound have been explored for their potential as anti-tuberculosis agents, showcasing promising biological activities against mycobacterial strains .

1.2 Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium smegmatis and Mycobacterium abscessus. In a study evaluating the anti-mycobacterial properties, certain derivatives demonstrated effective inhibition at concentrations as low as 100 µM, suggesting their potential use in treating tuberculosis .

Material Science Applications

2.1 Development of Functional Materials

The incorporation of this compound into polymer matrices has been studied for creating functional materials with enhanced properties. The trifluoromethyl group imparts unique thermal and chemical stability, making these materials suitable for high-performance applications in electronics and coatings .

2.2 Photophysical Properties

The photophysical properties of compounds containing the trifluoromethyl group have been investigated for their utility in optoelectronic devices. The compound's ability to absorb light effectively and convert it into electronic signals is being explored for applications in sensors and light-emitting devices .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves nitration and subsequent reduction processes. Various methodologies have been documented, highlighting the efficiency of different reagents and conditions to achieve high yields. For example, using sulfuric acid as a catalyst during the synthesis has resulted in yields exceeding 90% under optimized conditions .

3.2 Characterization Techniques

Characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods provide insights into the molecular interactions and stability of the compound in various environments .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for drug developmentActive against M. smegmatis at low concentrations
Material ScienceUsed in polymer matricesEnhanced thermal stability
Photophysical PropertiesUtilized in optoelectronic devicesEffective light absorption
Synthesis MethodologyVarious synthetic routes exploredYields > 90% using sulfuric acid

Case Studies

Case Study 1: Antitubercular Activity Evaluation

In a study published in 2020, researchers synthesized several derivatives from this compound to evaluate their antitubercular activity. Among them, one derivative showed promising results with significant inhibition against Mycobacterium tuberculosis, highlighting the compound's potential in drug development .

Case Study 2: Material Properties Assessment

A recent investigation into the application of this compound in polymer formulations revealed that incorporating this compound significantly improved the mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical data for [3-Nitro-5-(trifluoromethyl)phenyl]methanol and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound -NO₂, -CF₃, -CH₂OH 207.11* Not reported Alcohol functional group for oxidation/esterification
3-Nitro-5-(trifluoromethyl)phenol -NO₂, -CF₃, -OH 207.11 89–92 Higher acidity due to phenolic -OH; used as a building block in agrochemicals
3-Nitro-5-(trifluoromethyl)aniline -NO₂, -CF₃, -NH₂ 206.12 Not reported Amine group enables diazotization; precursor for dyes/pharmaceuticals
[3-Methyl-5-(trifluoromethyl)phenyl]methanol -CH₃, -CF₃, -CH₂OH 190.17 Not reported Reduced steric hindrance vs. nitro; refractive index: 1.465
(4-Fluoro-3-nitrophenyl)methanol -F, -NO₂, -CH₂OH 171.12* Not reported Fluorine enhances bioavailability; intermediate in drug synthesis
Octyl 3-nitro-5-(trifluoromethyl)benzoate -NO₂, -CF₃, -COO(C₈H₁₇) 375.30* Not reported Ester derivative; improved solubility in non-polar solvents

*Calculated based on molecular formula.

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups create a highly electron-deficient aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) and electrophilic reactions. For example, this compound is more reactive than [3-Methyl-5-(trifluoromethyl)phenyl]methanol, where the methyl group is electron-donating .
  • Functional Group Reactivity: The hydroxymethyl (-CH₂OH) group in this compound allows oxidation to carboxylic acids or conversion to esters/ethers. This contrasts with 3-Nitro-5-(trifluoromethyl)phenol, where the phenolic -OH is more acidic (pKa ~8–10) and prone to deprotonation . The aniline derivative (3-Nitro-5-(trifluoromethyl)aniline) undergoes diazotization, enabling coupling reactions for azo dyes .

Biological Activity

[3-Nitro-5-(trifluoromethyl)phenyl]methanol, with the chemical formula C9H8F3N1O3 and CAS number 180146-66-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 5-(trifluoromethyl)phenol followed by reduction processes. The general synthetic route can be summarized as follows:

  • Nitration : The starting material, 5-(trifluoromethyl)phenol, is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the meta position.
  • Reduction : The resulting nitro compound is then reduced to form the corresponding alcohol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, particularly Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for active derivatives in related studies have been reported as low as 16 ng/mL .

Cytotoxicity

Cytotoxicity assessments reveal that while this compound is effective against pathogens, it also exhibits cytotoxic effects on human cell lines. The IC50 values indicate moderate toxicity, necessitating careful evaluation in therapeutic contexts .

The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells. This oxidative stress leads to cellular damage and death . Additionally, the compound may interact with specific enzymes crucial for microbial metabolism, further enhancing its antimicrobial efficacy .

Study on Antitubercular Activity

A notable study evaluated the antitubercular activity of various nitro-substituted compounds, including this compound. The study found that compounds with a nitro group at the meta position demonstrated superior activity compared to other structural variants. Specifically, derivatives with intermediate lipophilicity showed enhanced efficacy against M. tuberculosis .

Trypanocidal Activity Assessment

Another investigation focused on the trypanocidal properties of nitroaromatic compounds similar to this compound. It was discovered that these compounds could inhibit key enzymes in Trypanosoma cruzi metabolism, showcasing potential for developing treatments for Chagas disease .

Data Tables

Compound MIC (ng/mL) IC50 (µM) Activity
This compound16ModerateAntimicrobial
3,5-Dinitro derivative8LowEnhanced activity
Nitroisoxazole derivative50HighTrypanocidal

Q & A

What are the established synthetic routes for [3-Nitro-5-(trifluoromethyl)phenyl]methanol, and what are their critical reaction parameters?

Level: Basic
Answer:
The synthesis typically involves nitration and functional group manipulation. A common approach is halogen displacement under basic conditions, as seen in analogous compounds. For example, substituting a nitro group onto a trifluoromethyl-substituted aromatic ring can be achieved via nucleophilic aromatic substitution. Evidence from related syntheses shows that NaOH in ethanol at elevated temperatures (e.g., 24 hours under reflux) facilitates nitro-group introduction . Post-synthesis, purification via silica gel chromatography (petroleum ether/ethyl acetate) or reverse-phase C18 column chromatography (acetonitrile/water) ensures high purity . Critical parameters include pH control (e.g., adjusting to pH 3 with HCl for precipitation) and inert atmospheres to prevent side reactions .

What analytical methods are recommended for characterizing this compound?

Level: Basic
Answer:
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. LCMS provides molecular ion confirmation (e.g., m/z 393 [M+H]⁺ for similar structures) , while HPLC retention times (e.g., 0.29 minutes under SQD-FA50 conditions) validate purity . Nuclear magnetic resonance (NMR) is essential for structural elucidation, particularly for confirming the position of nitro and trifluoromethyl groups. Cross-validation with elemental analysis or infrared spectroscopy (IR) can resolve ambiguities in functional group identification.

How can researchers optimize reaction yields for this compound in multi-step syntheses?

Level: Advanced
Answer:
Yield optimization requires careful control of stoichiometry, temperature, and catalytic systems. For instance, using cesium carbonate as a base in acetonitrile at 65°C improved yields to 87% in analogous reactions by enhancing nucleophilicity . Stepwise monitoring via TLC or LCMS helps identify bottlenecks (e.g., incomplete intermediates). Additionally, solvent selection (e.g., methanol for solubility vs. acetonitrile for reactivity) and additive use (e.g., tetrabutylammonium iodide for phase-transfer catalysis) can mitigate side reactions . Evidence from patent data highlights two-step yields of 91% when combining precise stoichiometric ratios and controlled pH adjustments .

How should contradictory spectroscopic data (e.g., LCMS vs. NMR) be resolved for this compound?

Level: Advanced
Answer:
Contradictions often arise from impurities or isomeric byproducts. To address this:

  • Repurification: Repeat chromatography with alternative solvents (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .
  • Advanced Spectroscopic Techniques: Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for distinguishing nitro-group positioning.
  • Synthesis Validation: Compare retention times and spectral data with intermediates (e.g., LCMS of precursor compounds in patent examples) .
  • Computational Modeling: Predict NMR or MS/MS fragmentation patterns using tools like Gaussian or ACD/Labs to match experimental data.

What mechanistic insights explain the reactivity of this compound in substitution reactions?

Level: Advanced
Answer:
The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. For example, nitration or halogenation reactions favor specific sites due to these substituents’ electronic effects . In nucleophilic substitutions (e.g., hydroxylation), the methanol group’s steric and electronic environment influences reactivity. Kinetic studies under varying temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., Cs₂CO₃ vs. K₂CO₃) can elucidate transition states .

How does the stability of this compound vary under acidic/basic conditions?

Level: Advanced
Answer:
The compound’s stability is pH-dependent. Under acidic conditions (pH < 3), protonation of the nitro group may lead to decomposition, while basic conditions (pH > 10) can hydrolyze the methanol group. Accelerated stability studies in buffered solutions (e.g., 0.1 M HCl vs. 0.1 M NaOH at 40°C) with HPLC monitoring are recommended. Evidence from analogous compounds suggests storing the compound in inert, anhydrous environments to prevent degradation .

What strategies are effective for introducing diverse functional groups to the aromatic ring of this compound?

Level: Advanced
Answer:
Directed ortho-metalation (DoM) or cross-coupling reactions (e.g., Suzuki-Miyaura) are viable. For example:

  • Palladium Catalysis: Coupling with boronic acids to introduce aryl/heteroaryl groups.
  • Electrophilic Acylation: Using Friedel-Crafts conditions to add acyl groups, though -CF₃ may require Lewis acid activation .
  • Reductive Amination: Converting the methanol group to an aldehyde (via oxidation) for subsequent amine coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Reactant of Route 2
[3-Nitro-5-(trifluoromethyl)phenyl]methanol

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